molecular formula C8H11ClOSi B15163790 Dimethyl(phenyl)silyl hypochlorite CAS No. 142634-35-3

Dimethyl(phenyl)silyl hypochlorite

Cat. No.: B15163790
CAS No.: 142634-35-3
M. Wt: 186.71 g/mol
InChI Key: QMYUPYMPYYYOEV-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silyl hypochlorite is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a hypochlorite group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)silyl hypochlorite can be synthesized through the reaction of dimethyl(phenyl)silyl chloride with sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an inert solvent such as dichloromethane. The reaction proceeds as follows:

(CH3)2PhSiCl+NaOCl(CH3)2PhSiOCl+NaCl\text{(CH}_3)_2\text{PhSiCl} + \text{NaOCl} \rightarrow \text{(CH}_3)_2\text{PhSiOCl} + \text{NaCl} (CH3​)2​PhSiCl+NaOCl→(CH3​)2​PhSiOCl+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hypochlorite group.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl hypochlorite undergoes various chemical reactions, including:

    Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include alcohols and mild oxidizing agents. The reaction typically occurs at room temperature.

    Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the hypochlorite group.

Major Products

    Oxidation: Aldehydes or ketones, depending on the starting alcohol.

    Substitution: Various organosilicon compounds with different functional groups replacing the hypochlorite group.

Scientific Research Applications

Dimethyl(phenyl)silyl hypochlorite has several applications in scientific research:

    Organic Synthesis: Used as a reagent for the selective oxidation of alcohols and as a precursor for other organosilicon compounds.

    Materials Science:

    Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s reactivity may be explored for developing new biochemical tools or therapeutic agents.

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl hypochlorite involves the reactivity of the hypochlorite group. In oxidation reactions, the hypochlorite group acts as an oxidizing agent, transferring oxygen to the substrate. In substitution reactions, the hypochlorite group is displaced by nucleophiles, forming new organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(phenyl)silyl chloride: Similar structure but with a chloride group instead of hypochlorite.

    Dimethyl(phenyl)silyl lithium: Contains a lithium atom instead of hypochlorite, used in different types of reactions.

Uniqueness

Dimethyl(phenyl)silyl hypochlorite is unique due to the presence of the hypochlorite group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it valuable for specific oxidation and substitution reactions that are not easily achieved with other compounds.

Properties

CAS No.

142634-35-3

Molecular Formula

C8H11ClOSi

Molecular Weight

186.71 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] hypochlorite

InChI

InChI=1S/C8H11ClOSi/c1-11(2,10-9)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

QMYUPYMPYYYOEV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OCl

Origin of Product

United States

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